![molecular formula C15H17ClN4O4S3 B2838858 5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide CAS No. 1087836-44-9](/img/structure/B2838858.png)
5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chloro group, a methylsulfanyl group, and a carboxamide group, along with a thiophene ring substituted with a morpholine-4-sulfonyl group. The intricate structure of this compound suggests its utility in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro and Methylsulfanyl Groups: Chlorination and methylthiolation can be achieved using reagents such as thionyl chloride and methylthiol, respectively.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Sulfonylation of Morpholine: The morpholine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Final Coupling: The final coupling of the thiophene ring with the pyrimidine core can be achieved through nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological macromolecules could make it a lead compound for the development of new drugs, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chloro and methylsulfanyl groups could enhance its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methylsulfanyl-pyrimidine-4-carboxamide: Lacks the thiophene and morpholine-4-sulfonyl groups.
2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide: Lacks the chloro group.
5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)phenyl]methyl}pyrimidine-4-carboxamide: Has a phenyl ring instead of a thiophene ring.
Uniqueness
The unique combination of functional groups in 5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide provides it with distinct chemical and biological properties. The presence of the thiophene ring and the morpholine-4-sulfonyl group may enhance its solubility and bioavailability, making it a more effective compound in various applications compared to its analogs.
Eigenschaften
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O4S3/c1-25-15-18-9-11(16)13(19-15)14(21)17-8-10-2-3-12(26-10)27(22,23)20-4-6-24-7-5-20/h2-3,9H,4-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESSFPLFCLOSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC2=CC=C(S2)S(=O)(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)
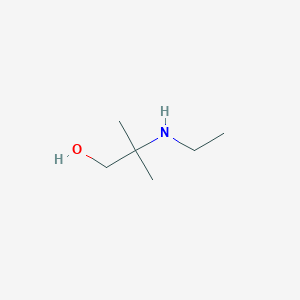
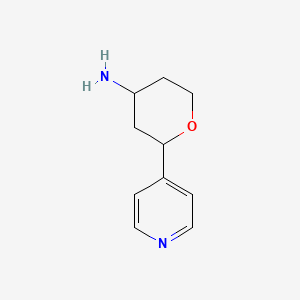
![3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2838780.png)
![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)
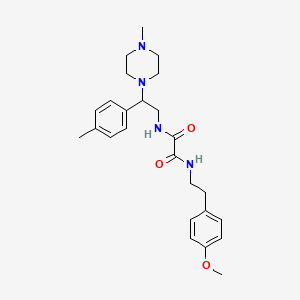
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea](/img/structure/B2838785.png)
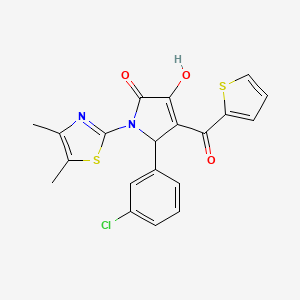
![(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2838787.png)
![N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)
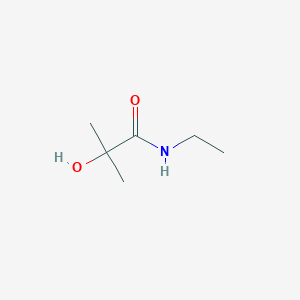
![N-{3-[benzyl(methyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2838793.png)
![Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate](/img/structure/B2838797.png)
![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)
